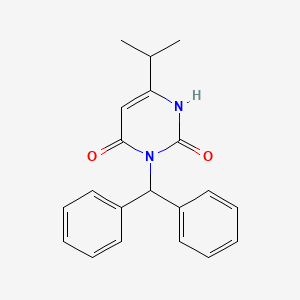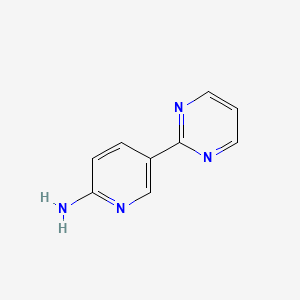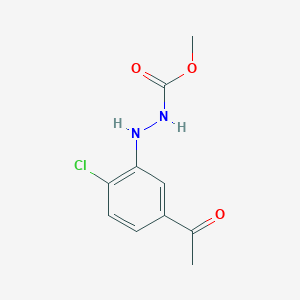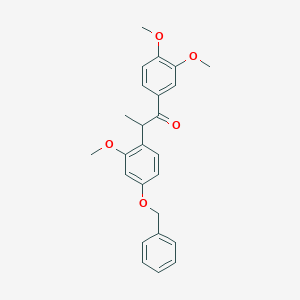![molecular formula C17H16N4O2S B12541128 3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, and it is substituted with two methoxyphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxybenzoyl chloride in the presence of a base such as piperidine. The reaction is usually carried out in refluxing ethanol for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolo-thiadiazole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cells. It exhibits cytotoxic activities and induces apoptosis in cancer cells.
Biological Studies: It is used in studies related to enzyme inhibition, particularly PARP-1 and EGFR, which are targets for cancer therapy.
Chemical Research: The compound is used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, thereby inhibiting their activity and leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of anti-apoptotic genes like Bcl2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various biological activities.
1,3,4-Thiadiazole: A thiadiazole compound known for its antimicrobial and anticancer properties.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Compounds with similar structural features and biological activities.
Uniqueness
3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual inhibition of PARP-1 and EGFR, making it a promising candidate for cancer therapy . Its methoxyphenyl substitution also contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H16N4O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3,6-bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N4O2S/c1-22-13-9-5-3-7-11(13)15-18-19-17-21(15)20-16(24-17)12-8-4-6-10-14(12)23-2/h3-10,16,20H,1-2H3 |
Clé InChI |
LMVORKQXXSGMGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2NN3C(=NN=C3S2)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)


![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)

![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)




